molecular formula C21H20N4 B4490383 2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

Cat. No.: B4490383
M. Wt: 328.4 g/mol
InChI Key: PEQPXFSFQVDKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE typically involves multi-step organic synthesis techniques. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3′,3′′- [Borylidynetris (2,4,6-trimethyl-3,1-phenylene)]tris [pyridine]
  • Tri [3- (3-pyridyl)mesityl]borane
  • Tris (2,4,6-trimethyl-3- (pyridin-3-yl)phenyl)borane

Uniqueness

2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused bicyclic structure and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3,5-trimethyl-6-phenyl-1-pyridin-3-ylpyrrolo[2,3-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-13-15(3)25(17-10-7-11-23-12-17)21-18(13)19(22)14(2)20(24-21)16-8-5-4-6-9-16/h4-12H,1-3H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQPXFSFQVDKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=C(C(=N2)C3=CC=CC=C3)C)N)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
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2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
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2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
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2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
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2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Reactant of Route 6
2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

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